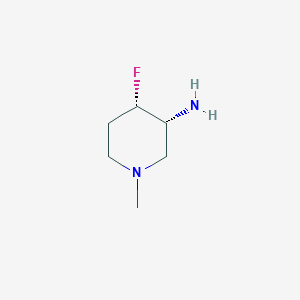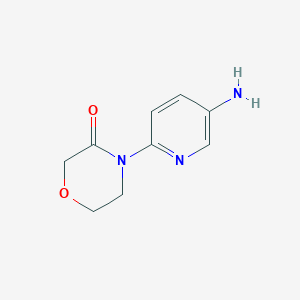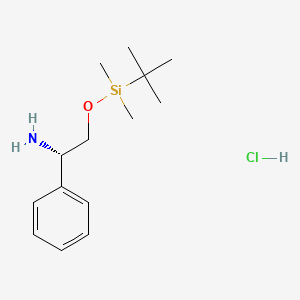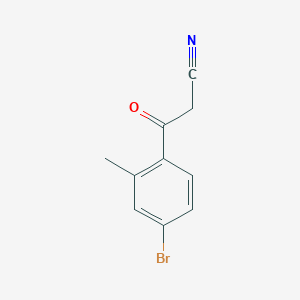
4-Pyridylacrylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Pyridylacrylic acid, also known as 3-(4-pyridyl)acrylic acid, is an organic compound with the molecular formula C8H7NO2. It is a derivative of acrylic acid where the hydrogen atom on the β-carbon is replaced by a pyridine ring. This compound is known for its pale yellow crystalline appearance and is soluble in water and organic solvents .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Pyridylacrylic acid is typically synthesized through the reaction of pyridine with acrylic acid. The reaction is carried out in a suitable solvent, often under heating conditions to facilitate the formation of the desired product . The general reaction can be represented as follows: [ \text{Pyridine} + \text{Acrylic Acid} \rightarrow \text{this compound} ]
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The crude product is then purified through crystallization or other extraction methods .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Pyridylacrylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert it into saturated derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Various electrophiles can be used for substitution reactions under acidic or basic conditions.
Major Products Formed:
Oxidation: Pyridine N-oxide derivatives.
Reduction: Saturated pyridine derivatives.
Substitution: Substituted pyridine derivatives depending on the electrophile used.
Applications De Recherche Scientifique
4-Pyridylacrylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry due to its ability to form stable complexes with metals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used as an intermediate in the synthesis of various organic compounds and materials.
Mécanisme D'action
The mechanism of action of 4-pyridylacrylic acid involves its interaction with molecular targets and pathways. It can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit unique chemical and biological properties, influencing various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
- 2-Pyridylacrylic acid
- 3-Pyridylacrylic acid
- Cinnamic acid derivatives
Comparison: 4-Pyridylacrylic acid is unique due to the position of the pyridine ring, which influences its reactivity and binding properties. Compared to 2-pyridylacrylic acid and 3-pyridylacrylic acid, the 4-position allows for different steric and electronic interactions, making it a valuable ligand in coordination chemistry . Additionally, its biological activities may differ due to the specific positioning of the functional groups .
Propriétés
Formule moléculaire |
C8H7NO2 |
|---|---|
Poids moléculaire |
149.15 g/mol |
Nom IUPAC |
2-pyridin-4-ylprop-2-enoic acid |
InChI |
InChI=1S/C8H7NO2/c1-6(8(10)11)7-2-4-9-5-3-7/h2-5H,1H2,(H,10,11) |
Clé InChI |
UOMVTSKUYLDFKD-UHFFFAOYSA-N |
SMILES canonique |
C=C(C1=CC=NC=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-3-{[(phenylacetyl)carbamothioyl]amino}benzoic acid](/img/structure/B12447970.png)
![2-(3-methylphenoxy)-N-[3-(4-oxo-3,1-benzoxazin-2-yl)phenyl]acetamide](/img/structure/B12447974.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12447990.png)
![8-bromo-2-(4-ethoxyphenyl)-4,4-dimethyl-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione](/img/structure/B12447992.png)
![3,5-bis[(phenoxyacetyl)amino]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B12447993.png)

![{2-[(2-Methylprop-2-enoyl)oxy]ethoxy}[2-(trimethylazaniumyl)ethoxy]phosphinic acid](/img/structure/B12447998.png)
![methyl 4-[1-hydroxy-3-(4-methylphenyl)-10-(phenylacetyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate](/img/structure/B12448007.png)
![4-methoxy-N'-[(naphthalen-1-yloxy)acetyl]benzohydrazide](/img/structure/B12448009.png)
![methyl 2-({[5-(4-methoxyphenyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl]methyl}amino)benzoate](/img/structure/B12448017.png)

![N-[(4-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}phenyl)sulfonyl]acetamide](/img/structure/B12448040.png)

